molecular formula C7H5N5O2 B2982523 5-(1H-tetrazol-5-yl)-nicotinic acid CAS No. 13600-28-7

5-(1H-tetrazol-5-yl)-nicotinic acid

Cat. No.: B2982523
CAS No.: 13600-28-7
M. Wt: 191.15
InChI Key: MQUNUOLPVZSPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-tetrazol-5-yl)-nicotinic acid is a heterocyclic organic compound that features both a tetrazole ring and a nicotinic acid moiety

Mechanism of Action

Target of Action

The primary targets of 5-(1H-tetrazol-5-yl)-nicotinic acid are transition metal ions, such as zinc, cadmium, and manganese . These metal ions play crucial roles in various biological processes, including enzymatic reactions, signal transduction, and gene expression.

Mode of Action

This compound interacts with its targets by forming coordination polymers . These polymers are structures in which metal ions are linked by the this compound ligands . The formation of these polymers can lead to changes in the physical and chemical properties of the metal ions, potentially influencing their biological activities.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with metal ions. For instance, compounds formed with this acid and zinc or cadmium ions display intense photoluminescence properties . On the other hand, when interacting with manganese ions, the compound exhibits an antiferromagnetic interaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other ions can affect the formation and stability of the coordination polymers that the compound forms with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-tetrazol-5-yl)-nicotinic acid typically involves the formation of the tetrazole ring followed by its attachment to the nicotinic acid moiety. One common method involves the reaction of 5-aminonicotinic acid with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as zinc salts can be employed to enhance the efficiency of the tetrazole formation .

Chemical Reactions Analysis

Types of Reactions

5-(1H-tetrazol-5-yl)-nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-tetrazol-5-yl)-nicotinic acid is unique due to the presence of both the tetrazole ring and the nicotinic acid moiety, which confer distinct chemical and biological properties. Its ability to act as a ligand in coordination chemistry and its potential therapeutic applications make it a compound of significant interest .

Properties

IUPAC Name

5-(2H-tetrazol-5-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O2/c13-7(14)5-1-4(2-8-3-5)6-9-11-12-10-6/h1-3H,(H,13,14)(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUNUOLPVZSPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(=O)O)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.